2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate

Vue d'ensemble

Description

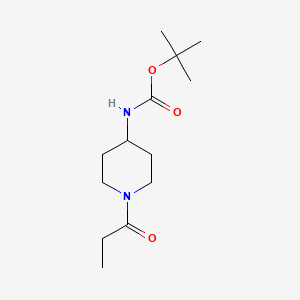

“2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is a chemical compound with the molecular formula C12H14F3NO5. It has a molecular weight of 309.24 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is represented by the formula C12H14F3NO5 . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” include a molecular weight of 309.24 g/mol . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Onium Salts

Umemoto and Gotoh (1991) detailed the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate, demonstrating the trifluoroethylated salts' synthesis in a range of compounds (Umemoto & Gotoh, 1991).

Coupling Reactions and Synthesis of Trifluoromethyl Compounds

Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) reported the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane via sodium dithionite initiated coupling, showcasing the compound's utility in creating structurally unique molecules (Dmowski et al., 2009).

Formation of Trifluoromethylcarbene

Duan, Lin, Xiao, and Gu (2016) demonstrated the generation of trifluoromethylcarbene from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, highlighting its application in cyclopropanation of olefins to produce trifluoromethylated cyclopropanes (Duan et al., 2016).

Development of Fluorine-containing Polyimides

Yin, Li, Yang, Yang, Fan, and Liu (2005) synthesized new fluorine-containing polyimides from a fluorinated aromatic diamine monomer, demonstrating the application of such compounds in materials science due to their good solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Chemical Methodologies and Reactions

Palladium-catalyzed Trifluoroethylation

Zhao and Hu (2012) researched palladium-catalyzed 2,2,2-trifluoroethylation, emphasizing its significance in introducing fluorinated moieties to molecules, which is crucial in drug design and related fields (Zhao & Hu, 2012).

CO2 Adducts of Amine/Borane Pairs

Lu, Wang, Liu, Lin, Li, and Wang (2013) explored the synthesis of CO2 adducts using frustrated Lewis pairs, highlighting the ability of these compounds in the transformation of CO2 and release of hydrogen (Lu et al., 2013).

Trifluoromethylation with Trifluoromethylsilane

Matsukawa and Saijo (2008) focused on trifluoromethylation catalyzed by tris(2,4,6-trimethoxyphenyl)phosphine, showing its efficiency in producing trifluoromethylated products from carbonyl compounds and imines (Matsukawa & Saijo, 2008).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO5/c1-18-8-4-7(5-9(19-2)10(8)20-3)16-11(17)21-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNCNGQKHAMJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)

![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)

![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)

![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)

![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)